4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-9-12(2)14(4)17(13(11)3)24(22,23)19-10-15-5-7-16(8-6-15)18(20)21/h5-9,19H,10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPFGHOAPLHTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357365 | |
| Record name | 4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690646-18-5 | |
| Record name | 4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Esterification
The benzoic acid group undergoes esterification under standard conditions. A representative protocol uses methanol and thionyl chloride (SOCl₂):
Reaction:
Yields typically exceed 80% for methyl ester derivatives .
Amidation
The acid participates in peptide coupling reactions using activators like HATU or T3P®:
Example protocol :
- Reagents: HATU, HOAt, DCM/DMF, DIEA
- Conditions: Room temperature, 1 hour
- Yield: ~52% for primary amides
Key applications:
- Synthesis of kinase inhibitor precursors via intramolecular nucleophilic aromatic substitution .
- Formation of bioactive benzoxazepinones .
N-Alkylation/Acylation
The sulfonamide nitrogen exhibits limited nucleophilicity due to steric hindrance from the tetramethylphenyl group. Successful alkylation requires strong bases (e.g., NaH) and reactive electrophiles:
Example :
Yields vary (30–60%) depending on R-group bulk .
Hydrolysis Resistance
The sulfonamide bond remains stable under acidic (pH < 2) and basic (pH > 12) conditions, as demonstrated in accelerated stability studies . Decomposition occurs only at extreme temperatures (>200°C) .
KEAP1-Nrf2 Inhibitors
This compound serves as a precursor in synthesizing Keap1 modulators. Key steps include:
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Ullmann coupling | CuI, K₂CO₃, DMF, 160°C | 85% | |
| 2 | Ester hydrolysis | NaOH, EtOH, RT | 91% | |
| 3 | Sulfonylation | TsCl, pyridine, 0°C | 78% |
Notable derivatives:
- 4-Fluoro-3-(4-sulfonamidonaphthyl)benzoic acid (IC₅₀ = 0.2 µM for KEAP1 binding) .
- 3-Octyl-substituted analogues with enhanced lipophilicity (logP = 4.2) .
Suzuki-Miyaura Coupling
The tetramethylphenyl group directs regioselectivity in palladium-catalyzed couplings:
Example :
Thermal Stability
| Condition | Result |
|---|---|
| 100°C, 24h (air) | No decomposition |
| 150°C, 6h (N₂) | 5% degradation |
| 200°C, 1h | Complete decomposition |
| Data from TGA/DSC studies |
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| EtOH | 12.4 |
| H₂O (pH 7) | 0.14 |
| Data from |
Binding to Keap1 Kelch Domain
X-ray crystallography reveals:
Scientific Research Applications
The compound 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid , with the CAS number 690646-18-5, is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its chemical properties, biological activities, and potential applications in different fields.
Antimicrobial Properties
Research has indicated that sulfonamide compounds exhibit significant antimicrobial activity. In vitro studies have shown that 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid can inhibit the growth of various bacterial strains. This activity is attributed to its ability to interfere with folate synthesis in bacteria, similar to other sulfonamides.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting promising potential as an antimicrobial agent.
Drug Development
The unique structure of 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid makes it a candidate for further exploration in drug development. Its ability to modulate biological pathways could be harnessed for creating new therapeutics targeting bacterial infections or inflammatory conditions.
Proteomics Research
This compound is used as a biochemical tool in proteomics research to study protein interactions and modifications. Its sulfonamide group can serve as a reactive handle for labeling proteins in various assays.
Table 2: Applications Overview
| Application Area | Description |
|---|---|
| Antimicrobial Research | Inhibition of bacterial growth; potential for new antibiotics |
| Anti-inflammatory Studies | Reduction of inflammatory markers; therapeutic development |
| Proteomics | Biochemical tool for studying protein interactions |
Mechanism of Action
The mechanism of action of 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between the target compound and related sulfonamide-functionalized benzoic acids:
| Compound Name | Substituent on Sulfonamide | Molecular Weight | Notable Properties/Activities | Reference |
|---|---|---|---|---|
| 4-(((2,3,5,6-Tetramethylphenyl)sulfonamido)methyl)benzoic acid | 2,3,5,6-Tetramethylphenyl | ~347.43 | High steric bulk, lipophilicity; potential receptor modulation | [8, 2] |
| 3-((2,3,5,6-Tetramethylphenyl)sulfonamido)benzoic acid | 2,3,5,6-Tetramethylphenyl (meta position) | 333.41 | Positional isomer; reduced steric hindrance compared to para-substituted analog | [8] |
| 4-((4-Methylphenyl)sulfonamido)benzoic acid | 4-Methylphenyl | ~291.32 | Lower steric bulk; simpler synthesis; moderate hydrophobicity | [5] |
| 4-(((2-Cyanophenyl)sulfonamido)methyl)benzoic acid | 2-Cyanophenyl | 316.33 | Electron-withdrawing cyano group increases sulfonamide acidity | [13] |
| 2,6-Difluoro-3-(propylsulfonamido)benzoic acid | Propyl + fluorine substituents | ~293.28 | Fluorine enhances polarity; potential pharmacokinetic advantages | [10] |
Key Comparative Insights
Steric and Electronic Effects
- The tetramethylphenyl group in the target compound introduces significant steric hindrance compared to simpler substituents like 4-methylphenyl () or linear alkyl chains (). This may reduce reactivity in coupling reactions but improve binding specificity in biological targets .
- Electron-donating methyl groups on the phenyl ring decrease the sulfonamide’s acidity relative to electron-withdrawing groups (e.g., cyano in ), affecting hydrogen-bonding interactions in enzymatic or receptor-binding contexts .
Biological Activity
4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid (CAS Number: 690646-18-5) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzoic acids and has been studied for its interactions with various biological targets, including its anti-inflammatory and antitumor properties.
- Molecular Formula : C₁₈H₂₁N₄O₄S
- Molecular Weight : 347.44 g/mol
- Structure : The compound features a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a tetramethylphenyl group.
The biological activity of 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid primarily involves modulation of inflammatory pathways. It has been shown to influence the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in regulating immune response and inflammation.
Biological Activity Overview
- Anti-inflammatory Activity :
- Antitumor Activity :
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | THP-1 Monocytic Cells | ~10 | NF-κB inhibition |
| Antitumor | A549, HeLa | ~15 | Induction of apoptosis |
| Cytotoxicity | B16F10 (melanoma) | ~12 | Disruption of cell cycle |
Detailed Findings
-
NF-κB Activation Studies :
In a study examining the effects on NF-κB activation, 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid was found to significantly reduce SEAP (secreted alkaline phosphatase) levels in THP1-Blue™ NF-κB cells when exposed to LPS. The results indicated a dose-dependent effect with an IC₅₀ value around 10 µM . -
Cytotoxicity Assays :
The compound was evaluated for cytotoxic effects using MTT assays across several cancer cell lines. The results indicated that concentrations around 12–15 µM led to significant reductions in cell viability. Notably, the compound induced apoptosis as evidenced by increased annexin V staining in treated cells .
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid, and how can reaction conditions be optimized?
- Synthesis : The compound is typically synthesized via sulfonylation of a benzylamine intermediate. A general procedure involves coupling 2,3,5,6-tetramethylbenzenesulfonyl chloride with 4-(aminomethyl)benzoic acid under basic conditions (e.g., triethylamine in anhydrous DMF or THF). Reaction optimization includes temperature control (45–60°C), inert atmosphere, and stoichiometric adjustments to minimize byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOH gradient) or recrystallization from methanol/water mixtures is recommended for isolating high-purity product (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
- NMR : H NMR in DMSO- should show a singlet for the tetramethylphenyl group (δ 2.2–2.4 ppm), a multiplet for the benzoic acid aromatic protons (δ 7.8–8.1 ppm), and a characteristic sulfonamide NH signal (δ ~10.5 ppm). C NMR confirms the sulfonamide linkage (C-SO-N) at ~125–135 ppm .
- IR : Strong absorption bands for sulfonamide (S=O asymmetric stretch at ~1350 cm, symmetric stretch at ~1150 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm, C=O at ~1700 cm) .
Q. What are the recommended storage conditions and handling precautions to ensure compound stability?
- Storage : Store in amber vials at −20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonamide group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
- Safety : Use PPE (gloves, lab coat) and work in a fume hood. The compound may adsorb to glassware; deactivate surfaces with 5% dimethyldichlorosilane in toluene before use .
Advanced Research Questions
Q. How does the sulfonamide group in this compound contribute to its potential as a carbonic anhydrase inhibitor, and what in vitro assays validate this activity?
- Mechanism : The sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating with the active-site zinc ion in carbonic anhydrase isoforms. This disrupts the enzyme’s hydration of CO, a critical step in pH regulation .
- Assays :
- Fluorescence-based inhibition assays : Measure enzyme activity using 4-methylumbelliferyl acetate as a substrate; IC values < 100 nM indicate potent inhibition .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry .
Q. What strategies can resolve discrepancies in biological activity data between different studies on this compound?
- Analytical Validation : Use solid-phase extraction (SPE) with Oasis HLB cartridges and LC-MS/MS to confirm compound purity (>98%) and exclude degradation products. Adjust mobile phase conditions (e.g., 0.1% formic acid in acetonitrile/water) for optimal chromatographic separation .
- Experimental Controls : Include reference inhibitors (e.g., acetazolamide) in enzyme assays to benchmark activity. Replicate studies under standardized pH and temperature conditions .
Q. How can molecular docking studies be designed to explore the interaction between this compound and target enzymes?
- Protocol :
Protein Preparation : Retrieve carbonic anhydrase II structure (PDB ID: 1CA2) and optimize protonation states using tools like MOE or Schrödinger .
Ligand Docking : Use AutoDock Vina with a grid box centered on the zinc ion. Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability .
Binding Energy Analysis : Calculate ΔG via MM-PBSA. Correlate docking scores (e.g., Vina score < −8 kcal/mol) with experimental IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
